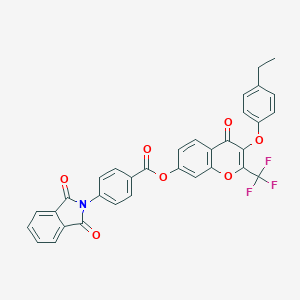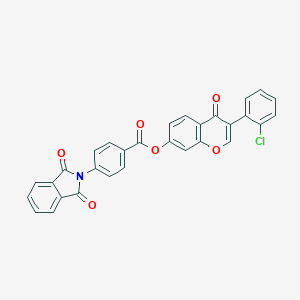![molecular formula C30H23Cl2NO4 B284760 (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY is widely used in biochemical and physiological studies, as it can be used to label and track molecules in living cells.
Mécanisme D'action
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one fluoresces when excited by light, making it an ideal tool for tracking molecules in living cells. The fluorescent properties of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one are due to the presence of a boron atom in the molecule, which allows it to absorb light and emit it at a longer wavelength. The emission wavelength of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one can be tuned by modifying the structure of the molecule, allowing researchers to use it in a variety of applications.
Biochemical and Physiological Effects:
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is generally considered to be non-toxic and has been shown to have minimal effects on cellular function. It is rapidly taken up by cells and can be used to label a wide range of molecules, including proteins, lipids, and nucleic acids. (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one has been used to study a variety of cellular processes, including endocytosis, exocytosis, and protein trafficking.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is its fluorescent properties, which allow it to be used to label and track molecules in living cells. It is also relatively easy to synthesize and can be modified to tune its fluorescent properties. However, one limitation of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is that it is relatively large compared to other fluorescent dyes, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for the use of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one in scientific research. One area of interest is the development of new (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one derivatives with improved fluorescent properties. Another area of interest is the use of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one in combination with other imaging techniques, such as super-resolution microscopy. Additionally, (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one could be used to study the effects of drugs on cellular processes, providing a new tool for drug discovery and development.
Conclusion:
In conclusion, (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It can be used to label and track molecules in living cells, allowing researchers to study a wide range of cellular processes. (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is relatively easy to synthesize and can be modified to tune its fluorescent properties. While there are some limitations to its use, there are also a number of potential future directions for the use of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one in scientific research.
Méthodes De Synthèse
The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one involves the condensation of 2,4-dimethoxybenzaldehyde with 4-butoxyaniline to form the intermediate 2,4-dimethoxy-N-(4-butoxyphenyl)aniline. This intermediate is then reacted with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst to form the (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one molecule. The reaction is typically carried out in a mixture of tetrahydrofuran and water at elevated temperatures.
Applications De Recherche Scientifique
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is widely used in scientific research due to its unique fluorescent properties. It can be used to label and track molecules in living cells, allowing researchers to study cellular processes and interactions. (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one has been used in a variety of applications, including the study of protein-protein interactions, membrane dynamics, and intracellular trafficking.
Propriétés
Formule moléculaire |
C30H23Cl2NO4 |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H23Cl2NO4/c1-2-3-16-35-21-11-8-19(9-12-21)29(34)24(30-33-26-6-4-5-7-28(26)37-30)18-22-13-15-27(36-22)23-17-20(31)10-14-25(23)32/h4-15,17-18H,2-3,16H2,1H3/b24-18- |
Clé InChI |
KWWQVBAWBQJMBQ-MOHJPFBDSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C4=NC5=CC=CC=C5O4 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5O4 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)


![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)
